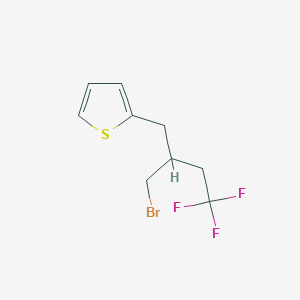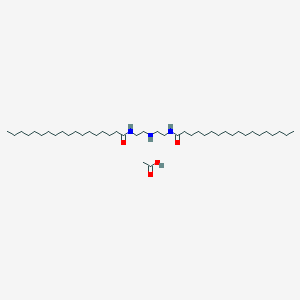![molecular formula C18H27BrO7 B14884685 23-Bromo-2,5,8,11,14,17,20-heptaoxabicyclo[19.4.0]pentacosa-1(21),22,24-triene](/img/structure/B14884685.png)
23-Bromo-2,5,8,11,14,17,20-heptaoxabicyclo[19.4.0]pentacosa-1(21),22,24-triene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
23-Bromo-2,5,8,11,14,17,20-heptaoxabicyclo[1940]pentacosa-1(21),22,24-triene is a complex organic compound characterized by its unique bicyclic structure containing multiple oxygen atoms and a bromine substituent
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 23-Bromo-2,5,8,11,14,17,20-heptaoxabicyclo[19.4.0]pentacosa-1(21),22,24-triene typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound containing the heptaoxabicyclo structure. The reaction conditions often require the use of bromine or bromine-containing reagents under controlled temperatures and solvents to ensure selective bromination.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, utilizing automated reactors to maintain precise control over reaction conditions. The use of catalysts and optimized reaction pathways can enhance yield and purity, making the process more efficient for commercial applications.
化学反应分析
Types of Reactions
23-Bromo-2,5,8,11,14,17,20-heptaoxabicyclo[19.4.0]pentacosa-1(21),22,24-triene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The bicyclic structure allows for potential cyclization reactions to form more complex ring systems.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like sodium azide for substitution, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.
科学研究应用
23-Bromo-2,5,8,11,14,17,20-heptaoxabicyclo[19.4.0]pentacosa-1(21),22,24-triene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
作用机制
The mechanism by which 23-Bromo-2,5,8,11,14,17,20-heptaoxabicyclo[19.4.0]pentacosa-1(21),22,24-triene exerts its effects involves interactions with molecular targets through its bromine and oxygen atoms. These interactions can influence various pathways, including enzymatic reactions and molecular binding processes. The exact mechanism depends on the specific application and the environment in which the compound is used.
相似化合物的比较
Similar Compounds
22-Bromo-2,5,8,11,14,17,20-heptaoxadocosane: Similar structure but with a different carbon chain length.
2,5,8,11,14,17,20-Heptaoxahenicosane: Lacks the bromine substituent but has a similar oxygen-containing bicyclic structure.
Uniqueness
23-Bromo-2,5,8,11,14,17,20-heptaoxabicyclo[19.4.0]pentacosa-1(21),22,24-triene is unique due to its specific bromine substitution and the length of its carbon chain, which can influence its reactivity and applications in various fields.
This detailed article provides a comprehensive overview of 23-Bromo-2,5,8,11,14,17,20-heptaoxabicyclo[1940]pentacosa-1(21),22,24-triene, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C18H27BrO7 |
|---|---|
分子量 |
435.3 g/mol |
IUPAC 名称 |
23-bromo-2,5,8,11,14,17,20-heptaoxabicyclo[19.4.0]pentacosa-1(21),22,24-triene |
InChI |
InChI=1S/C18H27BrO7/c19-16-1-2-17-18(15-16)26-14-12-24-10-8-22-6-4-20-3-5-21-7-9-23-11-13-25-17/h1-2,15H,3-14H2 |
InChI 键 |
MKVKGSSEWRYVEF-UHFFFAOYSA-N |
规范 SMILES |
C1COCCOCCOC2=C(C=C(C=C2)Br)OCCOCCOCCO1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[2-(ethylsulfanyl)phenyl]acetamide](/img/structure/B14884610.png)
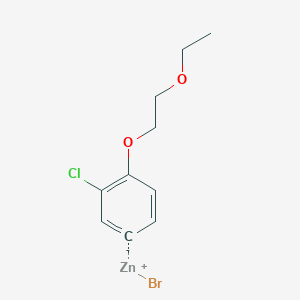
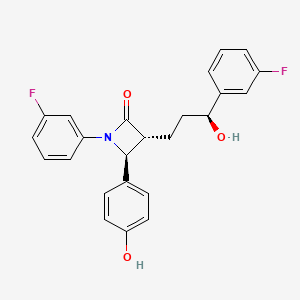
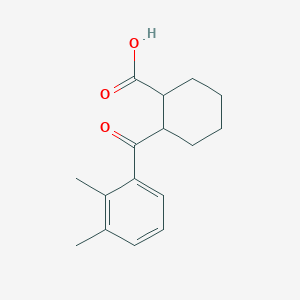
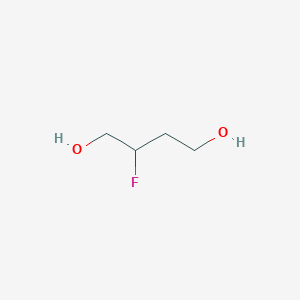
![3-Cyclopropylimidazo[1,5-a]pyridine-1-carboximidamide](/img/structure/B14884642.png)
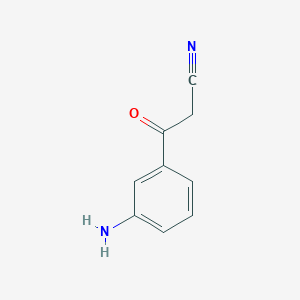
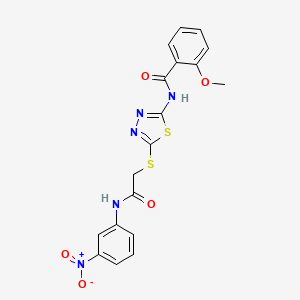
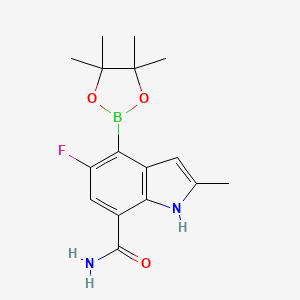

![3-Bromo-5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde](/img/structure/B14884678.png)
